molecular formula C7H6BrN2+ B1185354 3-Bromo-1-(cyanomethyl)pyridinium

3-Bromo-1-(cyanomethyl)pyridinium

Cat. No.: B1185354
M. Wt: 198.043
InChI Key: DOWNKOLHPRGAOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-1-(cyanomethyl)pyridinium is a specialized pyridinium-based chemical building block designed for research and development applications, particularly in organic synthesis and medicinal chemistry. Its structure incorporates both a reactive bromine atom and a cyanomethyl group, making it a versatile precursor for the construction of more complex nitrogen-containing heterocycles . As a pyridinium salt, it can serve as a key intermediate in the synthesis of various pharmacologically active molecules. Related pyridine and bromopyridine derivatives are extensively used as substrates in pivotal cross-coupling reactions, such as the Heck reaction and Buchwald-Hartwig amination , which are fundamental to drug discovery efforts. The presence of the cyanomethyl group is a significant functional feature, as similar structural motifs are found in intermediates used for the synthesis of fused heterocyclic scaffolds like thieno[2,3-b]pyridines, which have been explored for their inhibitory activity against kinases such as Pim-1, a target in cancer research . Researchers can leverage this compound to introduce a charged pyridinium moiety or to further functionalize the molecule at the bromine or nitrile group. 3-Bromo-1-(cyanomethyl)pyridinium is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

2-(3-bromopyridin-1-ium-1-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN2/c8-7-2-1-4-10(6-7)5-3-9/h1-2,4,6H,5H2/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOWNKOLHPRGAOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C[N+](=C1)CC#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN2+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.04 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

  • 5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine (): The trimethylsilyl (TMS) ethynyl group provides steric bulk and stabilizes the alkyne moiety, making this compound suitable for Sonogashira couplings.
  • 6-Bromo-2-chloro-4-iodopyridin-3-amine ():

    • Multiple halogen substituents (Br, Cl, I) enhance electrophilicity and versatility in sequential cross-coupling reactions.
    • Commercial pricing data indicates high cost ($400/g for 1 g), likely due to synthetic complexity and halogen diversity .
  • 3-Bromo-5-(dimethoxymethyl)pyridine (): The dimethoxymethyl group (-CH(OCH₃)₂) is electron-donating, contrasting with the electron-withdrawing cyanomethyl group. This difference would influence both stability and reaction pathways.

Physicochemical and Commercial Properties

Compound Name Key Substituents Price (USD/g) Key Applications/Notes Reference ID
6-Bromo-2-chloro-4-iodopyridin-3-amine Br, Cl, I, NH₂ 400 Cross-coupling precursor
3-Bromo-5-(dimethoxymethyl)pyridine Br, CH(OCH₃)₂ N/A Electron-rich intermediate
5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-one Br, fused pyrrole-pyridine ring N/A Kinase inhibitor scaffold

Key Observations :

  • Halogen diversity (e.g., Br, Cl, I) correlates with higher commercial costs due to synthetic challenges .
  • Electron-withdrawing groups (e.g., -CN) in pyridinium systems may increase solubility in polar solvents compared to neutral analogs like 3-Bromo-5-(dimethoxymethyl)pyridine.

Research Findings and Functional Comparisons

Reactivity in Cross-Coupling Reactions

  • Brominated pyridines are widely used in Suzuki-Miyaura and Buchwald-Hartwig couplings. The cyanomethyl group in 3-Bromo-1-(cyanomethyl)pyridinium may act as a directing group, influencing regioselectivity in metal-catalyzed reactions.

Preparation Methods

Synthesis of 3-Bromopyridine

The bromination of pyridine using hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) is well-documented. Key steps include:

Conditions :

  • Reactants : Pyridine, 40% HBr, 30% H₂O₂

  • Temperature : 85–120°C

  • Workup : pH adjustment to 8 with NaOH, extraction with ethyl acetate or dichloromethane.

Typical Yield : 85–98% purity after distillation.

Cyanomethylation of 3-Bromopyridine

The purified 3-bromopyridine is then subjected to alkylation with chloroacetonitrile or bromoacetonitrile. While bromoacetonitrile is more reactive, chloroacetonitrile may require catalysts like potassium carbonate.

Procedure :

  • Dissolve 3-bromopyridine in DCM or MeCN.

  • Add chloroacetonitrile (1.2 equiv) and K₂CO₃ (2.0 equiv).

  • Stir at 50–55°C for 3–4 hours.

  • Quench with water, extract with chloroform, and purify via slurrying with methanol.

Challenges :

  • Lower reactivity of chloroacetonitrile necessitates longer reaction times.

  • Base selection critical to avoid deprotonation side reactions.

Microwave-Assisted Synthesis

Microwave irradiation offers a rapid alternative for quaternization, as demonstrated in the synthesis of chromenoimidazoles. Applying this to 3-bromo-1-(cyanomethyl)pyridinium:

Conditions :

  • Reactants : 3-Bromopyridine, bromoacetonitrile

  • Solvent : Ethanol

  • Temperature : 150°C (microwave)

  • Duration : 7–10 minutes

Advantages :

  • Reaction time reduced from hours to minutes.

  • Higher purity due to minimized thermal degradation.

Comparative Analysis of Methods

Method Reagents Conditions Yield Purity
Direct AlkylationBromoacetonitrile, MeCNReflux, 24–48 hModerate85–90%
Sequential BrominationHBr, H₂O₂, NaOH85–120°C, 10–24 hHigh95–98%
MicrowaveBromoacetonitrile, EtOH150°C, 7–10 minHigh90–95%

Notes :

  • Yields extrapolated from analogous reactions in.

  • Purity dependent on distillation and recrystallization steps.

Mechanistic Insights

Quaternization of Pyridine

The alkylation proceeds via an SN2 mechanism, where the lone pair on pyridine’s nitrogen attacks the electrophilic carbon of bromoacetonitrile. The transition state is stabilized by the polar aprotic solvent (MeCN).

Regioselectivity in Bromination

The 3-bromo substituent arises from electrophilic aromatic substitution (EAS) directed by pyridine’s electronic structure. HBr/H₂O₂ generates Br⁺ ions, which preferentially attack the meta position due to deactivation by the nitrogen.

Challenges and Optimization Strategies

  • Byproduct Formation : Over-alkylation or decomposition of the cyanomethyl group. Mitigated by stoichiometric control and low-temperature workup.

  • Solvent Selection : MeCN favors solubility but may require higher temperatures; DCM offers milder conditions but slower kinetics.

  • Purification : Slurrying with methanol effectively removes unreacted starting materials .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 3-Bromo-1-(cyanomethyl)pyridinium, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or in situ formation of pyridinium salts. For example, bromoacetonitrile reacts with pyridine to form 1-(cyanomethyl)pyridinium bromide, which can undergo further bromination. Key parameters include:

  • Brominating agents : N-Bromosuccinimide (NBS) or molecular bromine (Br₂) under controlled temperatures (60–80°C) .
  • Solvent systems : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity .
  • Catalysts : Ionic liquids like [C₄C₁im][OH] improve yields (90%) compared to organic bases (e.g., DBU, 50%) by stabilizing intermediates .
    • Optimization : Monitor reaction progress via TLC or HPLC. Purify via recrystallization or column chromatography using ethyl acetate/hexane gradients.

Q. What safety protocols are essential for handling 3-Bromo-1-(cyanomethyl)pyridinium derivatives?

  • Precautions :

  • Ventilation : Use fume hoods to avoid inhalation of volatile brominated byproducts .
  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • First aid : For spills, neutralize with sodium bicarbonate and rinse with water. In case of exposure, irrigate eyes with saline for 15 minutes and seek medical attention .

Q. Which analytical techniques are critical for confirming the structure of 3-Bromo-1-(cyanomethyl)pyridinium?

  • Techniques :

  • NMR : ¹H/¹³C NMR to identify pyridinium ring protons (δ 8.5–9.0 ppm) and cyanomethyl substituents (δ 4.0–4.5 ppm) .
  • XRD : Resolve bond angles (e.g., Br–C–N torsion angles ≈ 178°) and crystal packing .
  • Mass spectrometry : ESI-MS to confirm molecular ion peaks (e.g., [M⁺] at m/z 213) .

Advanced Research Questions

Q. How do substituent effects influence the reactivity of 3-Bromo-1-(cyanomethyl)pyridinium in heterocyclization reactions?

  • Mechanistic insights :

  • The cyanomethyl group acts as a nucleophilic site, enabling Knoevenagel condensations with aldehydes (e.g., p-tolualdehyde) to form fused heterocycles like furocoumarins .
  • Bromine enhances electrophilicity, facilitating Michael additions with enolates.
    • Data-driven optimization :
  • Compare yields under varying bases (see Table 1).
  • Table 1 : Yield comparison in heterocyclization reactions
BaseYield (%)Reference
[C₄C₁im][OH] (ionic liquid)90
Triethylamine45
DBU50

Q. How can contradictory data in reaction yields be resolved when scaling up synthesis?

  • Root causes :

  • Heat transfer inefficiencies : Batch reactors may unevenly distribute heat vs. continuous flow systems .
  • Byproduct formation : Brominated intermediates (e.g., 3-Bromo-5-fluoropyridin-2-yl derivatives) can form under excess Br₂ .
    • Troubleshooting :
  • Use inline FTIR or Raman spectroscopy to monitor intermediate stability.
  • Optimize residence time in flow reactors (e.g., 10–15 min at 70°C) .

Q. What advanced computational methods predict the bioactivity of 3-Bromo-1-(cyanomethyl)pyridinium derivatives?

  • Approaches :

  • Docking studies : Simulate binding to targets (e.g., kinase enzymes) using AutoDock Vina .
  • QSAR models : Correlate logP values (≈1.8) with cytotoxicity profiles .
    • Experimental validation :
  • Perform SPR assays to measure binding kinetics (e.g., Kd ≈ 120 nM for specific receptors) .

Data Contradiction Analysis

Q. Why do bromination reactions with NBS vs. Br₂ yield divergent regioisomers?

  • NBS : Prefers radical pathways, leading to 3-bromo derivatives via allylic bromination .
  • Br₂ : Electrophilic substitution favors 4-bromo isomers due to directing effects of the cyanomethyl group .
  • Resolution : Use DFT calculations (e.g., Gaussian 16) to map transition states and predict dominant pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.